molecular formula C20H28I3N3O13 B1672077 Ioglucomide CAS No. 63941-74-2

Ioglucomide

Cat. No. B1672077
CAS RN: 63941-74-2
M. Wt: 899.2 g/mol
InChI Key: ASFIRRNYUOVVLY-JVOWFEOISA-N
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Description

Ioglucomide is an iodinated nonionic contrast medium primarily used for myelographic applications . It has been subjected to extensive toxicological examination in animals .


Molecular Structure Analysis

Ioglucomide has a complex molecular structure with the chemical formula C20H28I3N3O13 . Its exact mass is 898.88 and its molecular weight is 899.165 . The elemental composition includes Carbon (26.72%), Hydrogen (3.14%), Iodine (42.34%), Nitrogen (4.67%), and Oxygen (23.13%) .

Scientific Research Applications

Ioglucomide as a Nonionic Myelographic Agent

Ioglucomide has been extensively studied for its use as a nonionic contrast medium, especially for myelographic applications. In a preclinical study, Ioglucomide was compared with Metrizamide, another contrast medium, and was found to have significantly less acute toxicity when injected intravenously or instilled into cerebrospinal fluid. Notably, Ioglucomide did not produce convulsive activity after subarachnoid administration, in contrast to Metrizamide. This improved safety profile of Ioglucomide is particularly noteworthy, as it cannot be solely attributed to osmolality, raising questions about the role of osmolality in the safety of nonionic myelographic agents (Hopkins, Adams, Lau, Creighton, & Hoey, 1981).

Neurotoxicity and EEG Changes

Another study on Ioglunide, a variant of Ioglucomide, found it to be effective and safe for use in myelography and cisternography. Ioglunide demonstrated a virtual absence of immediate or delayed effects on brain electrical activity in animal studies. In clinical applications, it showed only moderate meningeal signs in 16% of subjects and minimal electroencephalogram (EEG) changes in 3.7% of patients, with no severe adverse reactions reported. This suggests that Ioglunide is a significant advancement in neuroradiology, providing comfort and safety in radiological procedures (Gonsette & Liesenborghs, 1983).

properties

IUPAC Name

2,4,6-triiodo-N-methyl-3,5-bis[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28I3N3O13/c1-24-18(37)6-7(21)10(25-19(38)16(35)14(33)12(31)4(29)2-27)9(23)11(8(6)22)26-20(39)17(36)15(34)13(32)5(30)3-28/h4-5,12-17,27-36H,2-3H2,1H3,(H,24,37)(H,25,38)(H,26,39)/t4-,5-,12-,13-,14+,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFIRRNYUOVVLY-JVOWFEOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)NC(=O)C(C(C(C(CO)O)O)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28I3N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024309
Record name N,N'-(2,4,6-Triiodo-5-((methylamino)carbonyl)-1,3-phenylene)bis-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

899.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ioglucomide

CAS RN

63941-74-2
Record name Ioglucomide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063941742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-(2,4,6-Triiodo-5-((methylamino)carbonyl)-1,3-phenylene)bis-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOGLUCOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/771V8M13LT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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